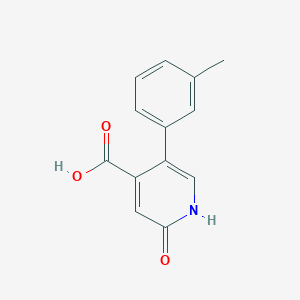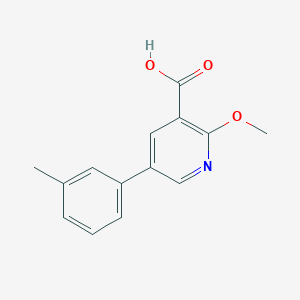
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(4-methylphenyl)nicotinic acid (MMPNA) is a naturally occurring organic compound that has been found to possess a wide range of biological activities. It is an important component of many biological systems, and has been studied extensively in recent years due to its potential applications in medicine, agriculture and industry. MMPNA has been found to have anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal activities, as well as being involved in the regulation of cell metabolism.
Mechanism of Action
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% is believed to act by binding to cell receptors, which then activates a series of biochemical pathways. In particular, it is believed to activate the signaling pathways involved in the regulation of inflammation, cell growth, and cell death. Additionally, it is believed to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, it has been found to be involved in the regulation of cell metabolism, and to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable, and can be synthesized in a relatively simple reaction. Additionally, it is relatively non-toxic, and is not known to have any adverse effects when used in laboratory experiments. However, it is also relatively expensive, and its solubility in water is limited.
Future Directions
There are several potential future directions for 2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% research. First, it could be further studied for its potential applications in medicine, agriculture, and industry. Additionally, it could be further studied for its potential to regulate cell metabolism and inhibit enzymes involved in the metabolism of carbohydrates and lipids. Finally, it could be further studied for its potential to act as an antioxidant, and for its potential to act as an anti-aging agent.
Synthesis Methods
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% can be synthesized from the reaction of 4-methylphenylacetic acid and 2-methoxyphenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol, and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Scientific Research Applications
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% has been studied for its potential applications in medicine, agriculture and industry. In medicine, it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial activities. In agriculture, it has been studied for its potential to control pests and diseases. In industry, it has been studied for its potential applications in the production of drugs, cosmetics, and food additives.
properties
IUPAC Name |
2-methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)11-7-12(14(16)17)13(18-2)15-8-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFGRAZVLBVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686933 |
Source


|
| Record name | 2-Methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-methylphenyl)nicotinic acid | |
CAS RN |
1261953-30-3 |
Source


|
| Record name | 2-Methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














